![molecular formula C18H14ClN5O3 B2406843 2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1021020-58-5](/img/structure/B2406843.png)
2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[1,5-d][1,2,4]triazine ring, a chlorophenyl group, and a furan-2-ylmethyl group .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps and various reagents . The exact synthesis process for this specific compound is not available in the retrieved papers.Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups and rings. The presence of these groups was confirmed by infrared (IR) spectra .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure and the presence of various functional groups. The IR spectra revealed the presence of the functional groups .Scientific Research Applications
Synthesis and Biological Activities :
- The compound is part of a group of synthesized derivatives that have shown potential in anticancer and antimicrobial activities. These compounds, including pyrazolo[5,1-c][1,2,4]triazines, have been characterized by their structural properties and evaluated for biological activities (Riyadh, Kheder, & Asiry, 2013).
- Similar compounds have been synthesized as heterocycles incorporating the antipyrine moiety, with focus on their antimicrobial activities (Bondock, Rabie, Etman, & Fadda, 2008).
Molecular Synthesis and Derivatives :
- A study outlined the synthesis of pyrazolo[1,5-a][1,3,5]triazines with a heteroaromatic substituent, demonstrating the efficiency of a method for synthesizing derivatives with furan-2-yl, thien-2-yl, and pyridine-3-yl substituents (Velihina, Kachaeva, Pil'o, Moskvina, Shablykina, & Brovarets, 2020).
- Another research focused on the reactivity of compounds with a similar structural framework, providing insights into the synthesis of various derivatives and their potential applications (Mironovich, Kostina, & Podol’nikova, 2013).
Chemical Properties and Synthesis Methods :
- The synthesis of new purine analogues incorporating a furan nucleus, which includes the synthesis of compounds related to pyrazolo[5,1-c]triazines, has been explored, indicating the versatility of these compounds in chemical synthesis (Mostafa & Nada, 2015).
- Another study detailed the synthesis of pyrazolo[5,1-c][1,2,4]triazine derivatives containing the antipyrine moiety, further emphasizing the compound's role in the creation of novel chemical structures (Ayyad, El‐Taweel, Elagamey, & El-Mashad, 2012).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is CSNK2 , also known as Casein Kinase II . CSNK2 is a serine/threonine protein kinase that is ubiquitous in all eukaryotes and involved in cell cycle control, DNA repair, and circadian rhythm regulation .
Mode of Action
The compound interacts with CSNK2 by forming key hydrogen bonds with Lys68 and a water molecule buried in the ATP-binding pocket . This interaction is facilitated by a 1,2,4-triazole group in the compound, which replaces the amide group present in many potent pyrazolo[1,5-a]pyrimidine inhibitors .
Biochemical Pathways
The compound’s interaction with CSNK2 affects various biochemical pathways. CSNK2 is involved in the regulation of multiple cellular processes, including cell cycle progression and apoptosis. By inhibiting CSNK2, the compound can potentially disrupt these processes, leading to antiviral activity against β-coronaviruses .
Pharmacokinetics
The compound exhibits excellent in vitro metabolic stability. A rapid decline in plasma concentration of the compound was observed in vivo, which may be attributed to lung accumulation . This suggests that while the compound has good metabolic stability, its bioavailability may be affected by its distribution in the body .
Result of Action
The result of the compound’s action is the inhibition of CSNK2, leading to potential antiviral activity against β-coronaviruses .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility can affect its distribution in the body and thus its bioavailability . Furthermore, the compound’s stability in different physiological conditions can also impact its efficacy.
properties
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O3/c19-13-5-3-12(4-6-13)15-8-16-18(26)23(21-11-24(16)22-15)10-17(25)20-9-14-2-1-7-27-14/h1-8,11H,9-10H2,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIVXZDOCLZTFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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